molecular formula C6H4N4O B1678762 Nicotinoyl azide CAS No. 4013-72-3

Nicotinoyl azide

Cat. No. B1678762
CAS RN: 4013-72-3
M. Wt: 148.12 g/mol
InChI Key: ZNSIOEUWGZNHAQ-UHFFFAOYSA-N
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Description

Nicotinoyl azide is a synthetic intermediate capable of forming high energy intermediates known to form C-8 adducts with adenosine and guanosine . It has a molecular weight of 148.12 and its molecular formula is C6H4N4O .


Synthesis Analysis

Nicotinoyl azide has been generated from the photodecomposition of nicotinoyl azide . This process involves oxyphosphonium-type activation and it is based upon the use of nicotinoyl azide, a cheap and easily accessible azide ion source .


Molecular Structure Analysis

Nicotinoyl azide adopts a closed-shell singlet ground state stabilized by significant N ···O interactions .


Chemical Reactions Analysis

When nicotinoyl azide is hit with light, it undergoes a rapid chemical reaction to form adducts with solvent-exposed guanosines and adenosines on a folded RNA . This reaction is part of a method called light-activated structural examination of RNA (LASER), which is used for probing the solvent accessibility of purine nucleobases .


Physical And Chemical Properties Analysis

Nicotinoyl azide has a molecular weight of 148.12 and its molecular formula is C6H4N4O . It appears as a solid, white to off-white in color .

Scientific Research Applications

Spectroscopic Characterization in Nucleobase Solvent Accessibility

Nicotinoyl nitrene, generated from the photodecomposition of nicotinoyl azide, is used as a key intermediate in probing nucleobase solvent accessibility inside cells. This application is crucial in understanding the interactions of nucleobases with solvents at a molecular level (Liu et al., 2019).

Synthesis of Radiosensitizers

Nicotinoyl azide serves as an acetylating agent in the synthesis of nicotinoylamino acid compounds. These compounds have shown significant radiosensitizing effects, which is vital for enhancing the efficacy of radiotherapy in cancer treatment (Qin et al., 2008).

DNA-Binding Property Study

Nicotinoyl azide derivatives are used to modify the properties of nicotinic acid for better application in DNA-binding studies. These derivatives help in exploring the interactions of molecules with DNA, which is fundamental in the field of genetics and molecular biology (Zhao & Lu, 2017).

Neuropsychotropic Properties Exploration

Research into amino derivatives of nicotinic acid, including nicotinoyl azide derivatives, contributes to the understanding of their significant neuropsychotropic properties. This research is vital for the development of treatments for various neurological and psychological disorders (Kuznetsova et al., 1989).

Spin-labeled Analog Synthesis

Nicotinoyl azide is used in the synthesis of spin-labeled analogs of nicotinamide. These compounds are essential for research in magnetic resonance imaging and other applications requiring spin labels (Lifshits et al., 1976).

Structural Characterization and Inhibitor Study

Nicotinoyl chloride derivatives, synthesized using nicotinoyl azide, play a role in structural characterization and inhibitor studies. These studies contribute to the development of antimicrobial agents and understanding the mechanism of biological processes (Burnett, Johnston, & Green, 2015).

Modification of Pyrimidine Nucleos

osidesNicotinoyl chloride, synthesized from nicotinoyl azide, is used for the modification of pyrimidine nucleosides. This modification is significant in the field of biochemistry, particularly in understanding the interactions and functions of nucleosides at a cellular level (Makutova et al., 1995).

Synthesis of Bladder Cancer Biomarkers

The synthesis of nicotinuric acid, a biomarker for early detection of bladder cancer, involves nicotinoyl azide. This synthesis is crucial for developing diagnostic methods for early detection of bladder cancer, which is key to effective treatment (El-Kashef et al., 2018).

Synthesis of Anti-Inflammatory Compounds

Nicotinoyl azide is used in the synthesis of N-(Nicotinoyl) 3,5-dimethyl-4-(N-4-sulfamoylazo)-1,2-diazole, which has been evaluated for its anti-inflammatory activity. This synthesis and evaluation are important for the development of new anti-inflammatory drugs (Malik, 2013).

Skin Pigmentation Inhibition

N-Nicotinoyl dopamine, a derivative of nicotinoyl azide, inhibits melanosome transfer in skin cells, thereby reducing skin pigmentation. This application is particularly relevant in the cosmetic industry for skin whitening products and treatment of skin disorders related to pigmentation (Kim, Hwang, & Kim, 2015).

Future Directions

Recent advances in RNA structure-probing methods have started to yield important biological insights. The use of nicotinoyl azide in these methods, such as LASER, has been instrumental in these developments . Future directions for development include the creation of the next generation of RNA structure-probing technologies of higher sensitivity and resolution, which could then be applied in increasingly physiologically relevant studies .

properties

IUPAC Name

pyridine-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIOEUWGZNHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193159
Record name Nicotinoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinoyl azide

CAS RN

4013-72-3
Record name 3-Pyridinecarbonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

There are added to a suspension of 12.3 g of nicotinic acid in 100 ml of dimethylformamide 14.2 ml of triethylamine and then, after cooling to 0° C., 22 ml of diphenylphosphoryl azide in 50 ml of dimethylformamide. After stirring for 2 hours, the reaction mixture is poured onto ice. After extraction with ether, the organic phase is washed with a NaHCO3 solution, dried, and then concentrated to yield 9.68 g of the expected product.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Nicotinic acid hydrazide (18 g) was added in small portions with ice cooling to 22 ml concentrated hydrochloric acid, and 30 ml of aqueous solution of 18 g sodium nitrite was then added dropwise while maintaining the temperature at 0° C. or lower. The mixture was stirred at 0° C. for 15 minutes and extracted with ether, the extract was washed with an aqueous solution of sodium bicarbonate and dried over anhydrous sodium sulfate, and the solvent was distilled off from the dried solution, giving 16 g of nicotinic acid azide.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
Q Liu, Y Qin, Y Lu, C Wentrup… - The Journal of Physical …, 2019 - ACS Publications
… Given the potential applications of nicotinoyl azide and the important role of nicotinoyl nitrene in biology, herein, we report a study on the photochemistry of nicotinoyl azide (1) and …
Number of citations: 6 pubs.acs.org
G Papeo, H Posteri, P Vianello, M Varasi - Synthesis, 2004 - thieme-connect.com
… The process involves oxyphosphonium-type activation and it is based upon the use of nicotinoyl azide (NCA), a cheap and easily accessible azide ion source. … We then turned …
Number of citations: 28 www.thieme-connect.com
NL Lifshits, NI Mal'tsev, VA Yakovlev… - Chemistry of …, 1976 - Springer
… A spin-labeled analog of nicotinamide was obtained by condensation of nicotinoyl azide with 4-amino-2,2,6,6-tetramethylpiperidine 1-oxyl. The synthesis of lN- ( fl -D-ribofur anoside)- 3'-…
Number of citations: 2 link.springer.com
AD Sharapov, RF Fatykhov, IA Khalymbadzha… - Chimica Techno …, 2022 - journals.urfu.ru
… In contrast to previous results obtained with 4-alkylcoumarins, nicotinoylation of 5,7-dihydroxy-4phenylcoumarin with nicotinoyl benzotriazole or nicotinoyl azide selectively provides 5-O …
Number of citations: 7 journals.urfu.ru
D Mitchell III, SM Assmann, PC Bevilacqua - Current opinion in structural …, 2019 - Elsevier
… New reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), glyoxal, and nicotinoyl azide (NAz) greatly expand the capabilities of nucleobase probing in cells. …
Number of citations: 71 www.sciencedirect.com
S Bandi, DK Chand - Chemistry–A European Journal, 2016 - Wiley Online Library
… Nicotinoyl azide can be used instead of nicotinoyl chloride for the preparation of L4. The experimental details of the synthesis are provided in the Supporting Information (see Section S1…
Z QIN, F ZHANG, T JIANG, M LI, R WANG… - Chemical Research in …, 2008 - Elsevier
… Abstract Nicotinoylamino acid compounds 4, 5, 9a, 9b, 9c, lOa and lOb were synthesized with nicotinoyl chloride or nicotinoyl azide as acetylating agents of amino acid esters or amino …
Number of citations: 5 www.sciencedirect.com
AK Inyutina, RF Fatykhov… - AIP Conference …, 2019 - aip.scitation.org
… The proposed method is based on the reaction of the coumarins with nicotinoyl azide yielding 7-nicotinoyloxy derivatives of the coumarins. This approach can significantly improve the …
Number of citations: 1 aip.scitation.org
C Feng, D Chan, J Joseph, M Muuronen… - Nature chemical …, 2018 - nature.com
… LASER depends on light activation of a small molecule, nicotinoyl azide (NAz), to measure solvent accessibility of purine nucleobases. In vitro, this technique accurately monitors …
Number of citations: 65 www.nature.com
G Papeo, H Posteri, P Vianello… - … of Reagents for Organic …, 2001 - Wiley Online Library
… Solubility: nicotinoyl azide (NCA) is completely soluble in the most frequently used organic solvents. It also shows good aqueous solubility as the free base and as its hydrochloride. …
Number of citations: 0 onlinelibrary.wiley.com

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